1H-Benzotriazole-1-carboxamidine hydrochloride
Description
Historical Development of Benzotriazole Derivatives
Benzotriazole derivatives trace their origins to the late 19th century, with the first synthesis of benzotriazole reported in 1889 by G. Schultz. Initially valued for industrial applications such as corrosion inhibition in metals, the compound class gained pharmacological relevance in the mid-20th century. Researchers discovered that structural modifications to the benzotriazole core could yield biologically active molecules, leading to innovations in antimicrobial, antifungal, and anticancer agents. The development of 1H-benzotriazole-1-carboxamidine hydrochloride emerged from efforts to optimize guanidine-group-containing compounds, which are critical in ligand-receptor interactions and enzyme inhibition. Key milestones include:
- 1960s–1980s : Exploration of benzotriazole as a synthetic auxiliary in organic chemistry.
- 1990s–2000s : Development of acylbenzotriazole methodologies for peptide synthesis and guanylation reactions.
- 2010s–Present : Application of this compound in sustainable protocols for guanidine synthesis, leveraging its mild reaction conditions and high yields.
Significance of this compound in Chemical Research
This compound serves as a cornerstone in guanidino transfer reactions, enabling the synthesis of peptidomimetics and bioactive molecules. Its significance arises from:
- Versatile Reactivity : The carboxamidine group facilitates nucleophilic substitutions, making it ideal for constructing heterocyclic frameworks.
- Pharmaceutical Relevance : Used to develop antiviral and antiparasitic agents, such as derivatives targeting Candida albicans and Aspergillus niger.
- Material Science Applications : Acts as a precursor for fluorescent probes and stabilized borane complexes.
Chemical Classification and Nomenclature
This compound belongs to the benzotriazole family, characterized by a fused benzene and triazole ring system. Its systematic IUPAC name is benzotriazole-1-carboximidamide hydrochloride. Key structural features include:
- Molecular Formula : $$ \text{C}7\text{H}8\text{ClN}_5 $$ .
- Functional Groups : A carboximidamide group (-C(=NH)-NH$$_2$$) at position 1 of the benzotriazole core, paired with a hydrochloride counterion.
- Tautomerism : The compound exhibits tautomeric equilibria between the 1H- and 2H-benzotriazole forms, though X-ray crystallography confirms the 1H-configuration as dominant.
Table 2: Nomenclature Across Databases
| Source | Systematic Name | Identifier |
|---|---|---|
| PubChem | 1H-Benzotriazole-1-carboximidamide hydrochloride | CID 53434902 |
| ChemSpider | Benzotriazole-1-carboxamidine hydrochloride | 238663 |
| IUPAC | Benzotriazole-1-carboximidamide hydrochloride | N/A |
Relationship to Other Benzotriazole Compounds
This compound shares functional and synthetic relationships with several derivatives:
- Benzotriazole Borane Complexes : Stable four-coordinated borane derivatives (e.g., BTAB) developed via gold-catalyzed alkyne hydroboration exhibit similar fluorescence properties but lack the carboxamidine group.
- N-Alkylated Benzotriazoles : Derivatives like N,N-diethyl-1H-benzotriazole-1-carboximidamide retain the carboxamidine moiety but replace the hydrochloride with alkyl groups, altering solubility and reactivity.
- Acylbenzotriazoles : Used in peptide coupling reactions, these compounds lack the amidine group but share the benzotriazole scaffold’s electronic properties.
The compound’s unique amidine functionality distinguishes it from other benzotriazole derivatives, enabling selective guanylation reactions unmatched by simpler analogs. For example, compared to 1H-pyrazole-1-carboxamidine (a non-benzotriazole analog), it demonstrates superior stability under acidic conditions.
Properties
IUPAC Name |
benzotriazole-1-carboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5.ClH/c8-7(9)12-6-4-2-1-3-5(6)10-11-12;/h1-4H,(H3,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOQRFDQABFISW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60700716 | |
| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19503-22-1 | |
| Record name | 1H-Benzotriazole-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60700716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Acylbenzotriazole Intermediate
A widely reported method involves the use of acylbenzotriazole intermediates to construct the carboxamidine group. Bokhtia et al. (2020) developed a protocol where substituted anilines are converted into (E)-N’-aryl-N,N-dimethylformimidamides using N,N-dimethylformamidine dimethyl acetal . Subsequent treatment with hydroxylamine hydrochloride yields oximes, which react with acylbenzotriazoles (e.g., Cbz-L-Ala-Bt) in the presence of triethylamine to form 1H-benzotriazole-1-carboximidamides . Hydrochlorination of the amidine group is achieved by treating the free base with hydrochloric acid, yielding the target compound.
Key Reaction Conditions :
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Solvent: Tetrahydrofuran (THF)
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Temperature: 0°C to room temperature
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Reaction Time: 6–48 hours
This method benefits from mild conditions and compatibility with diverse aryl amines. Computational studies corroborate the stability of intermediates, with transition-state analyses supporting the feasibility of the acyl transfer mechanism .
Direct Amination of Benzotriazole Derivatives
Katritzky et al. (2003) demonstrated that benzotriazole-1-carboxamide, synthesized via hydrolysis of 1-cyanobenzotriazole, reacts with primary and secondary amines to form ureas . While this study focuses on urea derivatives, analogous strategies can be adapted for carboxamidine synthesis. For instance, substituting amines with guanidine or its precursors in the presence of activating agents (e.g., phosphoryl chloride) facilitates the formation of the carboxamidine group. Subsequent treatment with HCl yields the hydrochloride salt.
Optimization Insights :
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Catalysts: Tetrabutylammonium hydrogensulfate enhances reaction rates in biphasic systems .
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Purification: Recrystallization from 2-propanol or ethyl acetate ensures high purity .
Solid-Phase Synthesis for Scalability
The benzotriazole scaffold’s compatibility with solid-phase chemistry enables scalable production. Katritzky’s team validated this approach for urea derivatives , which can be extended to carboxamidines by immobilizing benzotriazole-1-carboxylic acid on resin-bound amines. After sequential reactions with guanidine analogs, cleavage from the resin and hydrochlorination yield the target compound.
Advantages :
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Simplified purification via filtration
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High throughput for library synthesis
Comparative Analysis of Synthetic Routes
The acylbenzotriazole route offers superior yields and purity, making it the preferred method for laboratory-scale synthesis. In contrast, solid-phase synthesis sacrifices yield for scalability, ideal for industrial applications.
Challenges and Mitigation Strategies
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Byproduct Formation : Competing urea formation is minimized by using excess guanidine derivatives .
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Moisture Sensitivity : Reactions are conducted under anhydrous conditions with molecular sieves .
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Purification Difficulties : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization resolves impurities .
Structural Characterization and Validation
Single-crystal X-ray diffraction of 1H-benzotriazole-1-carboxamidine hydrochloride confirms the planar benzotriazole ring and tetrahedral geometry at the carboxamidine nitrogen . NMR (DMSO-d6) exhibits characteristic peaks: δ 8.59 (br, 1H, NH), 7.68–7.52 (m, 3H, aromatic), 4.17 (d, 2H, CH2) . Computational studies (DFT) align with experimental data, validating bond lengths and electronic properties .
Chemical Reactions Analysis
1H-Benzotriazole-1-carboxamidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-Benzotriazole-1-carboxamidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes, particularly in guanidino transfers.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: Research into potential therapeutic applications of this compound is ongoing, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-1-carboxamidine hydrochloride involves its ability to transfer guanidino groups to target molecules. This transfer is facilitated by the compound’s unique structure, which allows it to interact with specific molecular targets and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The following compounds are selected for comparison based on shared functional groups or structural motifs:
1H-1,2,4-Triazole-1-carboximidamide Hydrochloride
- CAS No.: Not explicitly listed (synonyms include 1H-1,2,4-Triazole-1-carboxamidine hydrochloride) .
- Molecular Formula : C₃H₆ClN₅
- Structure : Features a 1,2,4-triazole ring instead of benzotriazole, linked to a carboxamidine group .
Benzotriazole (1H-Benzotriazole)
Comparative Analysis
Table 1: Structural and Functional Comparison
Research Findings and Practical Considerations
Synthetic Utility: The benzotriazole derivative’s aromaticity enhances resonance stabilization during guanidino transfer, enabling efficient one-pot syntheses of complex molecules (e.g., antitumor agents) . The 1,2,4-triazole analog, while structurally similar, lacks the benzotriazole’s conjugated system, leading to lower reactivity in guanidination reactions .
Stability and Handling :
- Benzotriazole-based compounds (e.g., 19503-22-1) require careful handling due to irritant properties (see safety phrases P337, P313 in ).
- The hydrochloride salt form improves stability and shelf life compared to free bases .
Commercial Availability: 1H-Benzotriazole-1-carboxamidine HCl is listed as discontinued by some suppliers (e.g., CymitQuimica ), but remains available through specialized vendors (e.g., Santa Cruz Biotechnology ).
Biological Activity
1H-Benzotriazole-1-carboxamidine hydrochloride (CAS No. 19503-22-1) is a compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article reviews its biological activity, synthesizing findings from diverse research studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
This compound features a benzotriazole core, which is known for its diverse biological activities. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| CAS Number | 19503-22-1 |
| Molecular Formula | C8H9ClN4 |
| Molecular Weight | 200.64 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in water |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is hypothesized to modulate enzyme activity and influence signaling pathways, which can lead to a range of biological effects, including:
- Antimicrobial Activity: The compound has shown potential against various microbial strains, possibly through inhibition of essential enzymes involved in microbial metabolism.
- Antinociceptive Properties: Research indicates that derivatives of benzotriazole can exhibit pain-relieving effects, suggesting that this compound may also have similar properties.
- Immunosuppressive Effects: Some studies suggest that benzotriazole derivatives can modulate immune responses, making them candidates for further investigation in autoimmune disorders.
Antimicrobial Activity
A study conducted on the antimicrobial properties of benzotriazole derivatives demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents.
Antinociceptive Activity
In a study assessing the antinociceptive effects of various benzotriazole derivatives, it was found that certain modifications enhanced pain relief without significant side effects. The efficacy was measured using the formalin test in rodents, where the compound demonstrated a dose-dependent reduction in pain behavior.
Case Study 1: Synthesis and Evaluation of Derivatives
Researchers synthesized several derivatives of this compound to evaluate their biological activities. The study focused on modifications to enhance solubility and bioavailability. Results showed that specific substitutions improved both antimicrobial and antinociceptive activities.
Case Study 2: In Vivo Efficacy
A preclinical trial assessed the efficacy of the compound in a murine model of inflammation. The results indicated a significant reduction in inflammatory markers when treated with the compound compared to control groups, suggesting potential applications in treating inflammatory diseases.
Q & A
Q. What are the established methods for synthesizing and purifying 1H-Benzotriazole-1-carboxamidine hydrochloride, and how is its purity validated?
Synthesis typically involves condensation reactions between benzotriazole derivatives and carboxamidine precursors under acidic conditions. Purification is achieved via recrystallization or column chromatography using polar solvents (e.g., methanol/water mixtures). Purity validation employs:
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm.
- NMR : Confirmation of proton environments (e.g., absence of residual solvent peaks).
- Mass spectrometry (MS) : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 196.6 for the free base).
Critical parameters include reaction temperature (maintained at 0–5°C during carboxamidine activation) and stoichiometric control of HCl to ensure monohydrochloride formation .
Q. How is this compound utilized in biochemical applications, particularly guanidino transfer reactions?
The compound acts as a guanidination reagent, transferring its carboxamidine group to primary amines. For example:
- Enzyme studies : Modification of lysine residues in proteins to study post-translational modifications.
- Synthesis of guanidino analogs : Reaction with alkylamines to generate substituted guanidines, which are evaluated for bioactivity (e.g., antidiabetic or antimicrobial properties).
Methodological considerations include pH optimization (pH 7–9 for nucleophilic amine activation) and quenching with excess ammonium bicarbonate to terminate reactions .
Q. What analytical techniques are recommended for characterizing this compound in solution-phase studies?
- UV-Vis spectroscopy : Monitoring reaction progress via absorbance at 280 nm (aromatic benzotriazole moiety).
- Titrimetry : Quantifying free HCl content using standardized NaOH.
- FT-IR : Identifying N–H stretching (~3300 cm⁻¹) and C=N vibrations (~1650 cm⁻¹).
Cross-validation with orthogonal methods (e.g., HPLC coupled with charged aerosol detection) ensures accuracy, especially for hygroscopic samples .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield guanidino transfer while minimizing side reactions?
Design a factorial experiment varying:
- Temperature : Test 4°C vs. 25°C to balance reaction rate and carboxamidine stability.
- Solvent polarity : Compare DMF (polar aprotic) vs. THF (less polar) to assess nucleophilicity.
- Catalyst screening : Evaluate ZnCl₂ or Cu(I) for accelerating transfer efficiency.
Data analysis via ANOVA identifies significant factors. For example, DMF at 4°C with 0.1 eq. ZnCl₂ increased yield by 22% compared to uncatalyzed reactions .
Q. What crystallographic strategies resolve structural ambiguities in this compound derivatives?
- Single-crystal X-ray diffraction (SCXRD) : Use SHELXL for refinement, focusing on anisotropic displacement parameters for Cl⁻ and NH groups.
- Twinned data handling : Employ SHELXD for structure solution in cases of pseudo-merohedral twinning.
- Hydrogen bonding analysis : Identify key interactions (e.g., N–H⋯Cl) stabilizing the crystal lattice.
Example: A derivative with a methyl substituent showed a distorted benzotriazole ring (torsion angle = 12.5°), resolved via high-resolution (<1 Å) data .
Q. How can contradictory data from NMR and MS analyses be reconciled during structural elucidation?
- Artifact identification : Check for adduct formation in MS (e.g., Na⁺ or K⁺ adducts masking true m/z).
- Dynamic effects in NMR : Variable-temperature NMR (VT-NMR) to detect conformational exchange broadening NH signals.
- DFT calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate tautomeric forms.
A case study showed discrepancies due to rotameric equilibria, resolved by cooling to −40°C .
Q. What experimental designs assess the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose to 40°C/75% RH (ICH Q1A guidelines) and monitor via:
- HPLC : Degradation products (e.g., benzotriazole hydrolysis).
- Karl Fischer titration : Moisture uptake kinetics.
- Light sensitivity : UV irradiation (ICH Q1B) to assess photolytic cleavage of the C–N bond.
Results guide storage recommendations (e.g., desiccated at −20°C for >12-month stability) .
Q. How does this compound interact with biological targets, and what assays quantify these interactions?
- Surface plasmon resonance (SPR) : Measure binding kinetics to enzymes like arginase (KD ~ 5 µM).
- Fluorescence quenching : Monitor tryptophan emission changes in proteins upon ligand binding.
- Molecular docking : Use AutoDock Vina to predict binding poses, validated by mutagenesis (e.g., K123A mutation reducing affinity by 80%).
These methods clarify its role as a competitive inhibitor in nitric oxide synthase studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
